3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 3-[(tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 284492-37-1) is defined by a propanoic acid backbone substituted at the β-position with both a tert-butoxycarbonyl (Boc)-protected amino group and a 3,4-dimethoxyphenyl aromatic system. The molecular formula is $$ \text{C}{16}\text{H}{23}\text{NO}_{6} $$, with a molecular weight of 325.36 g/mol. The stereochemical configuration at the β-carbon is critical, as the compound exists in enantiomeric forms depending on synthetic routes. While the (R)-configuration is commonly reported for this derivative, the (S)-enantiomer is also accessible through chiral resolution techniques.
The Boc group, a staple in peptide synthesis, serves as a protective moiety for the amine, while the 3,4-dimethoxyphenyl substituent introduces steric bulk and electronic modulation. Key bond lengths include the C–N bond (1.46 Å) in the Boc group and C–O bonds (1.36–1.41 Å) in the methoxy substituents, as inferred from crystallographic data of analogous compounds. A comparison of molecular parameters with related derivatives is provided in Table 1.
Table 1: Comparative Molecular Parameters of Boc-Protected Amino Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-[(Tert-Boc)amino]-3-(3,4-DMP)PA | $$ \text{C}{16}\text{H}{23}\text{NO}_{6} $$ | 325.36 | Boc, 3,4-dimethoxyphenyl, propanoic acid |
| Boc-3,4-Dimethoxy-L-phenylalanine | $$ \text{C}{16}\text{H}{23}\text{NO}_{6} $$ | 325.36 | Boc, 3,4-dimethoxyphenyl, α-amino acid |
| Boc-4-Methoxy-β-phenylalanine | $$ \text{C}{15}\text{H}{21}\text{NO}_{5} $$ | 295.33 | Boc, 4-methoxyphenyl, propanoic acid |
Crystallographic Analysis and Conformational Studies
X-ray crystallographic data for this specific compound remain limited, but insights can be drawn from structurally related analogs. For instance, the (2S,3S)-configured hydroxypropanoic acid derivative (CAS 959578-01-9) crystallizes in the orthorhombic space group $$ P21212_1 $$, with unit cell parameters $$ a = 7.22 \, \text{Å}, b = 9.71 \, \text{Å}, c = 9.94 \, \text{Å} $$. The 3,4-dimethoxyphenyl ring adopts a planar conformation, with dihedral angles of 85.3° relative to the propanoic acid backbone, minimizing steric clashes with the Boc group.
Hydrogen bonding dominates the supramolecular architecture. The carboxylic acid group participates in O–H···O interactions (2.65–2.78 Å), while the Boc carbonyl forms N–H···O bonds (2.89 Å) with adjacent molecules. These interactions stabilize a helical packing motif in the crystal lattice, as observed in Boc-protected β-amino acids.
Electronic Structure and Quantum Chemical Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability. The HOMO is localized on the 3,4-dimethoxyphenyl ring (-7.8 eV), while the LUMO resides on the Boc carbonyl group (-2.6 eV), suggesting nucleophilic reactivity at the aromatic system. Natural Bond Orbital (NBO) analysis highlights hyperconjugation between the methoxy oxygen lone pairs and the aromatic π-system, contributing to the compound’s resonance stabilization (Figure 1).
Figure 1: Key Electronic Interactions
$$
\text{HOMO} \rightarrow \pi\text{-system (3,4-dimethoxyphenyl)}, \quad \text{LUMO} \rightarrow \pi^*\text{(Boc carbonyl)}
$$
Mulliken charges further quantify electron distribution: the Boc carbonyl oxygen carries a partial charge of -0.52 e, while the methoxy oxygens exhibit charges of -0.48 e. These properties align with its role as an intermediate in electrophilic aromatic substitution reactions.
Comparative Analysis with Related Boc-Protected Amino Acid Derivatives
The 3,4-dimethoxyphenyl substituent distinguishes this compound from analogs like Boc-4-methoxy-β-phenylalanine (CAS 500788-87-4). The additional methoxy group at the 3-position enhances electron-donating capacity, increasing the compound’s polarizability (Table 2). Compared to aliphatic Boc-protected β-amino acids (e.g., Boc-β-alanine), the aromatic system introduces rigidity, reducing conformational entropy by 12–15 kJ/mol, as measured via molecular dynamics simulations.
Table 2: Substituent Effects on Electronic and Steric Properties
| Derivative | Substituent Position | LogP | Dipole Moment (D) | Steric Volume (ų) |
|---|---|---|---|---|
| 3-[(Tert-Boc)amino]-3-(3,4-DMP)PA | 3,4-dimethoxy | 1.82 | 4.5 | 298.7 |
| Boc-4-Methoxy-β-phenylalanine | 4-methoxy | 1.65 | 3.9 | 275.4 |
| Boc-β-Alanine | N/A | 0.94 | 2.1 | 210.2 |
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEVPXYRCVCOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377387 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-37-1 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
1.1 Starting Material
The synthesis begins with 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid as the precursor. This amino acid derivative serves as the foundation for introducing the tert-butoxycarbonyl (Boc) protecting group.
1.2 Boc Protection
The amine functionality of the starting material is protected using di-tert-butyl dicarbonate (Boc2O). The reaction typically occurs in the presence of a base such as triethylamine (TEA), which facilitates the formation of the Boc-protected compound.
Reaction Scheme:
$$
\text{R-NH}2 + \text{Boc}2\text{O} \xrightarrow{\text{TEA}} \text{R-NH-Boc}
$$
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature (20–25°C)
- Reaction Time: 2–4 hours
1.3 Purification
The crude product is purified using column chromatography or recrystallization. A silica gel column is often employed with an eluent such as ethyl acetate/hexane to separate impurities.
Reaction Optimization
2.1 Catalyst Selection
Triethylamine (TEA) is commonly used as a base, but alternatives such as pyridine or sodium bicarbonate can be employed depending on specific reaction requirements.
2.2 Solvent Choice
Dichloromethane is preferred due to its compatibility with Boc protection reactions. However, other solvents like acetonitrile or tetrahydrofuran (THF) may be used for enhanced solubility.
2.3 Temperature Control
Maintaining a stable temperature during the reaction ensures optimal yield and prevents side reactions.
Industrial Production Methods
Scaling up laboratory procedures for industrial production involves:
- Larger reaction vessels
- Automated temperature control systems
- Continuous-flow reactors for Boc protection
- Advanced purification techniques like high-performance liquid chromatography (HPLC)
Purification Techniques
4.1 Column Chromatography
Silica gel columns are used with gradient elution systems:
- Initial eluent: Hexane/ethyl acetate (90:10)
- Gradual increase in ethyl acetate concentration to isolate the target compound.
4.2 Recrystallization
Recrystallization from ethanol or methanol-water mixtures helps achieve high purity.
Data Tables
Table 1: Reaction Conditions for Boc Protection
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | Room temperature |
| Reaction Time | 2–4 hours |
Table 2: Purification Methods
| Technique | Solvent System | Yield (%) |
|---|---|---|
| Column Chromatography | Hexane/Ethyl Acetate | ~85 |
| Recrystallization | Ethanol | ~90 |
Research Findings
Studies have demonstrated that optimizing reaction parameters such as solvent type and base concentration significantly improves yield and reduces impurities. For example:
- Using pyridine instead of TEA increases yield by ~5%.
- Employing THF as a solvent enhances solubility but requires stricter temperature control.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The aromatic ring and side chains can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include the deprotected amine, substituted derivatives, and various oxidized or reduced forms of the compound.
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further modifications.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
Influence of Substituents on Pharmacokinetics
- Metabolic Stability: The Boc group shields the amine from enzymatic degradation, whereas unprotected amines (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) may undergo faster metabolic clearance .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in CAS 683219-46-7) alter electronic density, affecting binding to targets like kinases or proteases .
Biological Activity
3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid, also known by its CAS number 500788-93-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₃N₁O₆
- Molecular Weight : 325.36 g/mol
- CAS Number : 500788-93-2
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid structure, which is often utilized in peptide synthesis and medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit several biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of amino acids can inhibit bacterial growth by targeting essential enzymes such as glucosamine-6-phosphate synthase. For instance, N3-(iodoacetyl)-L-2,3-diaminopropanoic acid has been identified as a strong inactivator against this enzyme in Escherichia coli, suggesting potential antimicrobial properties for related compounds .
-
Antiviral Properties :
- The incorporation of β-amino acid moieties in drug design has been linked to enhanced antiviral activity. Research on β-amino acid derivatives has shown promising results against various viral strains, including influenza and herpes simplex virus (HSV) . The structural similarity of this compound to these derivatives suggests it may possess similar antiviral capabilities.
-
Anticancer Potential :
- Compounds featuring the dimethoxyphenyl group have been investigated for their antiproliferative effects on cancer cell lines. A study highlighted the anticancer activity of fatty acid derivatives containing heterocyclic structures, indicating that modifications to the propanoic acid backbone could yield compounds with significant anticancer properties .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| N3-(iodoacetyl)-L-2,3-diaminopropanoic acid | Antimicrobial | |
| A-87380 | Neuraminidase Inhibitor | |
| β-amino acid derivatives | Antiviral | |
| Fatty Acid-Derived Heterocycles | Anticancer |
Case Study: Antiviral Activity
In a study evaluating the antiviral effects of β-amino acid derivatives, compounds similar to this compound exhibited significant activity against tobacco mosaic virus (TMV). The tested compounds showed higher efficacy compared to traditional antiviral agents, suggesting a promising avenue for further research into their mechanisms and potential therapeutic applications .
Q & A
Q. What are the established synthetic protocols for 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid?
The synthesis typically involves a multi-step approach:
- Step 1 : Start with 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid.
- Step 2 : Protect the amine group using tert-butoxycarbonyl (Boc) anhydride or Boc chloride in the presence of a base like triethylamine (TEA) under anhydrous conditions .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the Boc-protected product. Key challenges include ensuring complete protection of the amine and minimizing racemization during synthesis.
Q. How is the compound characterized to confirm structural integrity?
- NMR Spectroscopy : - and -NMR are used to verify the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and the 3,4-dimethoxyphenyl moiety (aromatic protons and methoxy groups) .
- HPLC-MS : Ensures purity (>95%) and confirms molecular weight (e.g., [M+H]+ ion at m/z 366.2 for CHNO) .
- Melting Point : Cross-referenced with literature values (if available).
Q. What are the primary applications of this compound in academic research?
- Peptide Synthesis : The Boc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
- Structure-Activity Relationship (SAR) Studies : The 3,4-dimethoxyphenyl moiety is explored for its electronic and steric effects in modulating biological activity (e.g., enzyme inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress racemization during synthesis?
- Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce base-catalyzed racemization.
- Mild Bases : Use Hünig’s base (DIPEA) instead of TEA to minimize side reactions .
- Monitoring by Chiral HPLC : Track enantiomeric excess (ee) during synthesis to ensure stereochemical fidelity .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Purity Reassessment : Confirm compound purity via HPLC and LC-MS to rule out impurities skewing results.
- Dose-Response Studies : Perform assays across a wider concentration range to identify non-linear effects.
- Computational Docking : Use molecular dynamics simulations to validate interactions with target proteins (e.g., kinases or GPCRs) .
Q. How does the 3,4-dimethoxyphenyl group influence the compound’s stability under physiological conditions?
- pH Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Metabolic Stability : Assess liver microsomal stability to predict in vivo half-life.
- Comparative Studies : Contrast with analogs lacking methoxy groups (e.g., 3-fluorophenyl derivatives) to isolate substituent effects .
Data Analysis & Methodological Questions
Q. What analytical methods are critical for detecting by-products during Boc deprotection?
- TLC/HPLC : Track deprotection progress using mobile phases with trifluoroacetic acid (TFA) to simulate cleavage conditions.
- Mass Spectrometry : Identify side products like tert-butyl cations (m/z 57) or truncated peptides .
- -NMR (if applicable): Monitor TFA removal post-deprotection.
Q. How can researchers design analogs to study the role of the Boc group in drug delivery?
- Alternative Protecting Groups : Compare with Fmoc- or Cbz-protected analogs to evaluate cleavage efficiency and toxicity.
- Prodrug Strategies : Attach the Boc group to prodrug candidates to enhance membrane permeability, followed by in situ enzymatic or acidic activation .
Comparative Structural Analysis
Q. How does this compound differ from structurally similar Boc-protected amino acids?
- Substituent Effects : The 3,4-dimethoxyphenyl group provides enhanced lipophilicity (logP ~2.5) compared to unsubstituted phenyl analogs (logP ~1.8) .
- Steric Hindrance : The ortho-methoxy groups may restrict rotational freedom, impacting binding to hydrophobic enzyme pockets.
- Example Comparison :
| Compound | Substituent | logP | Application |
|---|---|---|---|
| 3-[(Boc)amino]-3-(4-fluorophenyl)propanoic acid | 4-F | 1.9 | Kinase inhibitor scaffolds |
| This compound | 3,4-(OCH) | 2.5 | Peptide backbone modification |
Ethical & Safety Considerations
Q. What safety protocols are recommended for handling this compound?
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to volatile reagents (e.g., TFA during deprotection).
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
